molecular formula C27H24N4O3 B2832275 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207005-09-1

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2832275
CAS No.: 1207005-09-1
M. Wt: 452.514
InChI Key: AYNYFXMLPAPWQD-UHFFFAOYSA-N
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Description

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its complex structure, which includes a quinazoline core, an oxadiazole ring, and substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinazoline Core Construction: The quinazoline core is often constructed via the condensation of anthranilic acid derivatives with amides or nitriles.

    Coupling Reactions: The final compound is obtained by coupling the oxadiazole intermediate with the quinazoline derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation.

    Biological Research: It is used as a tool compound to study the biological functions of quinazoline derivatives and their interactions with biological targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in cancer research, it may inhibit tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
  • 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific substitution pattern on its phenyl rings and the presence of both an oxadiazole ring and a quinazoline core. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1207005-09-1

Molecular Formula

C27H24N4O3

Molecular Weight

452.514

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O3/c1-3-19-12-14-21(15-13-19)25-28-24(34-29-25)17-30-23-7-5-4-6-22(23)26(32)31(27(30)33)16-20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3

InChI Key

AYNYFXMLPAPWQD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

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